molecular formula C17H17N3O2 B4407902 2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4407902
M. Wt: 295.34 g/mol
InChI Key: MCZGNWVXYYJRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IBOP or 4-IBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.

Mechanism of Action

The exact mechanism of action of 2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a novel and effective anticancer agent. It has also shown promise in the treatment of neurodegenerative diseases and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is the development of targeted therapies based on its mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential applications in other areas of research. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which will be necessary before it can be developed into a clinical therapy.

Scientific Research Applications

2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-[4-(2-methylpropoxy)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12(2)11-21-14-8-6-13(7-9-14)17-19-16(20-22-17)15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZGNWVXYYJRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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